Isobenzan: A Technical Guide to a Persistent Organochlorine Insecticide
Isobenzan: A Technical Guide to a Persistent Organochlorine Insecticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobenzan, also known under the trade name Telodrin, is a synthetically produced organochlorine insecticide.[1] First introduced in 1958, its production was halted in 1965 due to its extreme toxicity and environmental persistence.[1][2] This document provides a comprehensive technical overview of isobenzan, detailing its chemical structure, physicochemical properties, toxicological profile, and environmental fate. It is intended for a scientific audience requiring in-depth information on this compound. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams.
Chemical Identity and Structure
Isobenzan is a chlorinated hydrocarbon belonging to the cyclodiene group of pesticides.[3] Its chemical structure is characterized by a complex polycyclic chlorinated framework.
Caption: Chemical structure of Isobenzan.
Table 1: Chemical Identifiers for Isobenzan
| Identifier | Value |
| IUPAC Name | 1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran[1] |
| CAS Number | 297-78-9[1][3][4][5][6] |
| Molecular Formula | C₉H₄Cl₈O[3][4][5][6][7] |
| Synonyms | Telodrin, Shell 4402, WL 1650, Omtan, ENT 25,545[3][5] |
| EC Number | 206-045-4[1][3] |
| UN Number | 2761[3][5] |
Physicochemical Properties
Isobenzan is a whitish to light-brown crystalline powder with a mild chemical odor.[3][8] It is non-flammable and non-explosive.[2][9]
Table 2: Physical and Chemical Properties of Isobenzan
| Property | Value | Conditions |
| Molecular Weight | 411.73 g/mol | - |
| Melting Point | 120-122 °C (248-252 °F) | - |
| Boiling Point | > 210 °C (decomposes) | - |
| Density | 1.87 g/cm³ | - |
| Vapor Pressure | 2.92 x 10⁻⁶ mm Hg | 20 °C |
| Water Solubility | ~0.1 mg/L | 20 °C |
| Log P | 4.51 | Calculated |
Table 3: Solubility of Isobenzan in Organic Solvents
| Solvent | Solubility ( g/100 mL) | Temperature |
| Acetone | 25 | 25 °C |
| Benzene (B151609) | 38 | 25 °C |
| Carbon Tetrachloride | 34 | 25 °C |
| Toluene | 34 | 25 °C |
| Xylene | 29 | 25 °C |
| Fuel Oil | 2 | 25 °C |
Data sourced from PubChem CID 9271.[3]
Synthesis and Manufacturing
The production of isobenzan involves a multi-step chemical synthesis. Although no longer manufactured, the process is of academic and historical interest.
Caption: Simplified workflow for the synthesis of isobenzan.
Experimental Protocol: Synthesis Overview
The synthesis of isobenzan proceeds via a Diels-Alder reaction followed by photochlorination.[1]
-
Precursor Synthesis: The initial step involves a Diels-Alder reaction between hexachlorocyclopentadiene and 2,5-dihydrofuran. This cycloaddition reaction forms the key intermediate, 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane.[1]
-
Photochlorination: The precursor is then subjected to photochlorination. This step introduces additional chlorine atoms to the molecule, resulting in the final product, isobenzan.[1]
Biological Effects and Mechanism of Action
Isobenzan is a potent neurotoxin that affects the central nervous system (CNS).[8] Its mechanism of action is primarily through the modulation of neurotransmitter-gated ion channels.
Signaling Pathway
The primary target of isobenzan and other cyclodiene insecticides is the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the neurons.[3] GABA is the main inhibitory neurotransmitter in the CNS.
Caption: Isobenzan's inhibitory effect on the GABA-A receptor.
By binding to a site within the chloride channel of the GABA-A receptor, isobenzan non-competitively antagonizes the action of GABA.[3] This blockage prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarization that would normally lead to a decrease in neuronal excitability. The resulting suppression of GABA-mediated synaptic inhibition leads to CNS hyperexcitation, which manifests as tremors, convulsions, and seizures.[3][8]
Toxicology
Isobenzan is classified as highly toxic to mammals and is readily absorbed through the skin, as well as by inhalation and ingestion.[9]
Table 4: Acute Toxicity of Isobenzan
| Route of Exposure | Species | LD₅₀ Value |
| Oral | Rat | 4.8 mg/kg |
| Dermal | Rabbit | 12 mg/kg |
| Intravenous | Rat | 1.8 mg/kg |
Data sourced from the German Wikipedia entry for Isobenzan and "The Merck Index".[10][11]
Symptoms of acute exposure in humans include headache, dizziness, vomiting, drowsiness, irritability, and numbness of the legs, which can progress to convulsions and seizures.[8][9] Due to its lipophilic nature, isobenzan is eliminated very slowly from the body, with an estimated biological half-life in human blood of approximately 2.8 years.[1]
Metabolism and Excretion
Once absorbed, isobenzan is transported in the blood, associated with serum proteins and red blood cells.[3] It accumulates in fatty tissues, followed by the liver, muscle, and brain.[3]
Caption: Overview of isobenzan's metabolic pathway.
The metabolism of isobenzan involves the formation of more hydrophilic metabolites to facilitate excretion.[3] One of the identified metabolites is isobenzan lactone, which is formed through a process likely involving the replacement of chlorine atoms on the tetrahydrofuran (B95107) ring with hydroxyl groups.[2][3] These metabolites are then excreted primarily through urine and feces.[3]
Experimental Protocol: Metabolism Studies in Rats
Studies on the metabolism of isobenzan have often utilized radiolabeled compounds to trace their fate in animal models.
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Administration: ¹⁴C-labeled isobenzan is administered to rats, typically via intravenous injection, at a specific dosage (e.g., 15 µg/kg).[3]
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Sample Collection: Over a defined period (e.g., 48 hours), urine and feces are collected.[3] Tissues such as fat, liver, muscle, and brain may also be harvested at the end of the study period.
-
Extraction: Metabolites are extracted from the collected samples using appropriate organic solvents.
-
Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites. Techniques such as gas chromatography (GC) can be used to confirm the presence of unchanged isobenzan, while other chromatographic methods are employed to separate the more polar metabolites.[3]
-
Identification: The structure of metabolites, such as isobenzan lactone, can be confirmed through techniques like mass spectrometry following hydrolysis of the hydrophilic conjugates.[2][3]
Environmental Fate and Analytical Methods
Isobenzan is a persistent organic pollutant (POP).[1] It is highly resistant to degradation in the environment.
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Persistence in Soil: Isobenzan is characterized by its long persistence in soil, with a 95% disappearance time ranging from 2 to 7 years.[1][2][3] Initial rapid loss from soil application is likely due to sublimation, after which the remaining compound, adsorbed to soil particles, degrades very slowly.[2]
-
Bioaccumulation: With a high octanol-water partition coefficient (Log P of 4.51), isobenzan has a strong tendency to bioaccumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.[3]
Experimental Protocol: Analysis of Isobenzan in Soil
The determination of isobenzan residues in environmental samples like soil requires sensitive analytical methods.
Caption: A typical experimental workflow for soil analysis.
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Sample Preparation: A soil sample is air-dried and sieved to ensure homogeneity.
-
Extraction: The sieved soil is subjected to solvent extraction, often using a mixture of polar and non-polar solvents (e.g., hexane and acetone), to isolate the pesticide residues from the soil matrix.
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Cleanup: The resulting extract is "cleaned up" to remove interfering co-extracted substances. This is commonly achieved using column chromatography with an adsorbent like Florisil.[3]
-
Analysis: The cleaned and concentrated extract is then analyzed using gas-liquid chromatography with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds like isobenzan.[2] The limit of determination for this method can be as low as 0.01 mg/kg.[2]
Conclusion
Isobenzan is a highly toxic and environmentally persistent organochlorine insecticide with a well-characterized mechanism of neurotoxicity involving the GABA-A receptor. Although its use has been discontinued (B1498344) for decades, its legacy as a persistent organic pollutant underscores the importance of rigorous toxicological and environmental assessment for chemical compounds. The information presented in this guide provides a detailed technical foundation for researchers and scientists studying organochlorine pesticides and their long-term impacts.
References
- 1. env.go.jp [env.go.jp]
- 2. Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobenzan | C9H4Cl8O | CID 9271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pesticides: Environmental Stressors Implicated in the Development of Central Nervous System Disorders and Neurodegeneration [mdpi.com]
- 5. Differences in the pathways for metabolism of benzene in rats and mice simulated by a physiological model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. superfund.berkeley.edu [superfund.berkeley.edu]
- 9. epa.gov [epa.gov]
- 10. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agcrops.osu.edu [agcrops.osu.edu]
